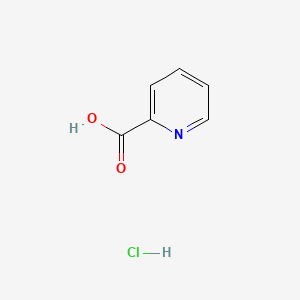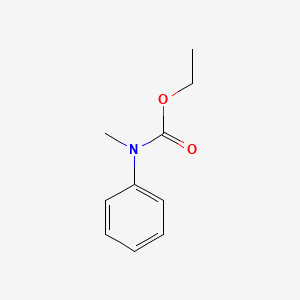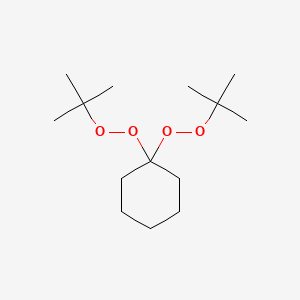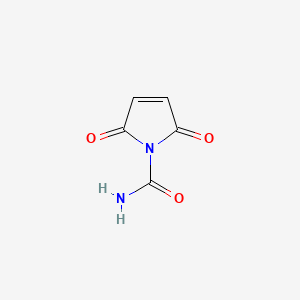![molecular formula C14H11ClO2 B1585630 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5525-72-4](/img/structure/B1585630.png)
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid
Übersicht
Beschreibung
2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is a chemical compound with the molecular weight of 246.69 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic aromatic substitution , a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile . Another possible method could be the Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize biphenyl compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H11ClO2 . It contains a biphenyl group, where one of the phenyl rings has a chlorine atom substituted at the 4th position, and the other phenyl ring is attached to an acetic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve electrophilic aromatic substitution . This is a reaction where an atom in the aromatic ring is replaced by an electrophile .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, a structurally related compound, demonstrates its use in synthetic chemistry through a one-pot, three-component Ugi reaction, showcasing the versatility of chloro-biphenyl acetic acid derivatives in synthesizing complex molecules like indoloketopiperazine derivatives (Ghandi, Zarezadeh, & Taheri, 2012). Additionally, derivatives of chloro-biphenyl acetic acid like ML 3000 have been explored for their pharmacological profiles, indicating the broad potential of these compounds in drug development despite the exclusion of specific drug use and dosage information (Laufer, Tries, Augustin, & Dannhardt, 1994).
Photodegradation and Environmental Studies The study on diclofenac, which shares a similar biphenyl structure, underlines the significance of understanding the environmental fate of such compounds through photolytic transformation, providing insights into potential degradation pathways and environmental persistence of chloro-biphenyl acetic acid derivatives (Eriksson, Svanfelt, & Kronberg, 2010).
Advanced Material Development Research involving the synthesis of novel biphenyl derivatives, such as biphenyl-4,4'-diacetic acid, showcases the application of chloro-biphenyl acetic acid derivatives in the development of new materials with potential use in a variety of technological applications, including optoelectronics and molecular engineering (Sienkiewicz-Gromiuk, Gluchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).
Pharmaceutical and Environmental Chemistry The environmental and pharmaceutical chemistry of chloro-biphenyl acetic acid derivatives is further exemplified by studies on the metabolism of polychlorinated biphenyls, indicating the relevance of chloro-biphenyl structures in environmental science and toxicology. Such research provides crucial insights into the biodegradation pathways and environmental impact of these compounds, contributing to a deeper understanding of their ecological footprint (Furukawa, Tomizuka, & Kamibayashi, 1979).
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMYLVVZJLDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362638 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid | |
CAS RN |
5525-72-4 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















